molecular formula C10H11NO2 B3318743 1-(2-Methylpyridin-4-yl)butane-1,3-dione CAS No. 1020037-97-1

1-(2-Methylpyridin-4-yl)butane-1,3-dione

Cat. No.: B3318743
CAS No.: 1020037-97-1
M. Wt: 177.20 g/mol
InChI Key: ARJOMGAZINYXPV-UHFFFAOYSA-N
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Description

1-(2-Methylpyridin-4-yl)butane-1,3-dione ( 1020037-97-1) is a β-diketone derivative featuring a 2-methylpyridine substituent on its scaffold . This compound has a molecular formula of C 10 H 11 NO 2 and a molecular weight of 177.20 g/mol . Its structure is characterized by keto-enol tautomerism, which significantly influences its solubility, acidity, and coordination chemistry with metal ions . In research, this compound serves as a versatile building block for synthesizing more complex organic molecules and is particularly valuable in coordination chemistry for constructing metal complexes . It has been investigated for its anticancer activity , with studies showing that derivatives of similar diketones exhibit significant cytotoxic effects against cancer cell lines such as MCF7 and A375 . The compound is typically synthesized via Claisen condensation between 2-acetylpyridine and ethyl acetoacetate under basic, reflux conditions . For research purposes, purification is often achieved through techniques like recrystallization from ethanol or acetonitrile . Notice: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

1-(2-methylpyridin-4-yl)butane-1,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-7-5-9(3-4-11-7)10(13)6-8(2)12/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARJOMGAZINYXPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)C(=O)CC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10704603
Record name 1-(2-Methylpyridin-4-yl)butane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10704603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1020037-97-1
Record name 1-(2-Methylpyridin-4-yl)butane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10704603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methylpyridin-4-yl)butane-1,3-dione typically involves the condensation of 2-acetylpyridine with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, followed by acidification to yield the desired product. The reaction can be represented as follows:

2-Acetylpyridine+Ethyl acetoacetateNaOEt, refluxThis compound\text{2-Acetylpyridine} + \text{Ethyl acetoacetate} \xrightarrow{\text{NaOEt, reflux}} \text{this compound} 2-Acetylpyridine+Ethyl acetoacetateNaOEt, reflux​this compound

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methylpyridin-4-yl)butane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding pyridine carboxylic acids.

    Reduction: Reduction reactions using reducing agents such as sodium borohydride or lithium aluminum hydride can convert the diketone moiety to diols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of catalysts like iron(III) chloride.

Major Products:

    Oxidation: Pyridine carboxylic acids.

    Reduction: Corresponding diols.

    Substitution: Halogenated or nitro-substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

1-(2-Methylpyridin-4-yl)butane-1,3-dione serves as a building block for synthesizing more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:

  • Oxidation: Can be oxidized to form pyridine carboxylic acids.
  • Reduction: Can be reduced to diols using agents like sodium borohydride.

Table 1: Chemical Reactions of this compound

Reaction TypeReagentsProducts
OxidationPotassium permanganatePyridine carboxylic acids
ReductionSodium borohydrideDiols
SubstitutionElectrophiles (halogens)Halogenated derivatives

Biology

In biological research, this compound acts as a probe for studying enzyme interactions and metabolic pathways. Its ability to interact with specific molecular targets makes it valuable in understanding biochemical processes.

Medicine

The compound shows potential in drug discovery and development due to its bioactive properties. It has been investigated for its anticancer activity and could serve as a lead compound for designing new therapeutic agents.

Case Study: Anticancer Activity
A study evaluated the cytotoxic effects of various derivatives of diketones similar to this compound against different cancer cell lines. The findings indicated significant activity against MCF7 and A375 cell lines, suggesting its potential as an anticancer agent .

Industrial Applications

In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique properties allow it to be incorporated into formulations that require specific reactivity or stability.

Mechanism of Action

The mechanism of action of 1-(2-Methylpyridin-4-yl)butane-1,3-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. The presence of the pyridine ring and diketone moiety allows it to form stable complexes with metal ions, which can further influence its biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The compound belongs to a broader class of aryl- and heteroaryl-substituted butane-1,3-diones. Key analogs include:

Compound Name Substituent Molecular Weight Key Features Reference
1-(Piperidin-1-yl)butane-1,3-dione Piperidine (N-heterocyclic) Not provided Chair conformation in crystal structure; forms C-H∙∙∙O hydrogen-bonded layers
1-(4-Phenoxyphenyl)butane-1,3-dione 4-Phenoxyphenyl 266.22 (estimated) Enhanced aromaticity; potential for π-π stacking interactions
1-(3,4-Dimethoxyphenyl)butane-1,3-dione 3,4-Dimethoxyphenyl 222.24 High logP (1.06) indicates lipophilicity; methoxy groups increase solubility
1-(4-Methylphenyl)butane-1,3-dione 4-Methylphenyl 190.23 (estimated) Methyl group enhances steric bulk; reduced polarity compared to pyridine

Physicochemical Properties

  • Polarity and Solubility : The pyridine ring in 1-(2-Methylpyridin-4-yl)butane-1,3-dione likely increases polarity compared to phenyl or alkyl-substituted analogs (e.g., 1-(4-Methylphenyl)-derivative ). This may reduce logP values relative to methoxy-substituted derivatives (logP = 1.06 for the 3,4-dimethoxyphenyl analog ).
  • Hydrogen Bonding : The pyridine nitrogen and keto groups enable hydrogen bonding, similar to the piperidine-substituted analog, which forms 2D layers via C-H∙∙∙O interactions .

Crystallographic Insights

Pyridine-containing analogs may exhibit similar packing patterns but with altered bond angles due to the aromatic nitrogen’s electronegativity.

Biological Activity

1-(2-Methylpyridin-4-yl)butane-1,3-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including mechanisms of action, applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C9H11NO2C_9H_{11}NO_2. The compound features a butane backbone with two keto groups at positions 1 and 3, along with a methyl-substituted pyridine ring. This unique structure contributes to its reactivity and biological properties.

The biological effects of this compound are primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. The presence of the pyridine ring and diketone moiety allows it to form stable complexes with metal ions, which can further influence its biological activity.

Biological Activities

This compound exhibits several notable biological activities:

1. Antimicrobial Properties

Research indicates that this compound has potential antimicrobial effects. Studies have shown it may inhibit the growth of various bacteria and fungi, making it a candidate for further exploration in infectious disease treatments .

2. Inhibition of Histone Deacetylases (HDACs)

The compound has been investigated as an inhibitor of histone deacetylases, enzymes involved in gene regulation and implicated in cancer progression. Preliminary studies suggest that it may exhibit selective inhibition similar to established HDAC inhibitors .

3. Anticancer Activity

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. Its mechanism appears to involve modulation of signaling pathways associated with cell survival and proliferation .

Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialInhibits growth of bacteria and fungi
HDAC InhibitionPotential selective inhibition
AnticancerInduces apoptosis in cancer cell lines

Case Studies

Several case studies highlight the effectiveness of this compound in various applications:

  • Antitumor Evaluation : A study demonstrated that the compound exhibited broad-spectrum antitumor activity against melanoma, colon, non-small lung, and breast cancer cell lines when compared to established drugs like erlotinib .
  • Molecular Docking Studies : Molecular docking methodologies indicated that the compound binds effectively to B-RAFV600E and EGFR kinases, showing a binding mode similar to that of known inhibitors like vemurafenib .

Q & A

What are the established synthetic routes for 1-(2-Methylpyridin-4-yl)butane-1,3-dione, and how can purity be optimized?

Basic Research Question
The compound is typically synthesized via Claisen condensation between 2-methylpyridine-4-carbonyl derivatives and acetylacetone derivatives under alkaline conditions. Purification often involves recrystallization from ethanol or acetonitrile to remove unreacted starting materials. For optimization, monitor reaction progress using thin-layer chromatography (TLC) with a mobile phase of ethyl acetate/hexane (3:7) and confirm purity via high-performance liquid chromatography (HPLC) with a C18 column (retention time ~8–10 min). Adjust stoichiometric ratios (e.g., 1.2:1 acetylacetone to pyridine derivative) to minimize side products like diketone oligomers .

Which analytical techniques are critical for structural validation of this compound and its metal complexes?

Basic Research Question
X-ray crystallography is the gold standard for unambiguous structural determination. For example, lanthanide complexes of this compound form 1D polymers (with Nd³⁺/La³⁺) or dinuclear structures (with Eu³⁺), as resolved via single-crystal XRD . Complement with spectroscopic methods:

  • ¹H/¹³C NMR : Key peaks include δ 8.5–8.7 ppm (pyridinyl protons) and δ 2.3–2.6 ppm (methyl groups).
  • FT-IR : Stretching vibrations at ~1600 cm⁻¹ (C=O) and 1540 cm⁻¹ (C=N) confirm diketone and pyridinyl moieties.
  • ESI-MS : Molecular ion peaks at m/z 217 [M+H]⁺ .

How do substituents on the pyridinyl ring influence the coordination geometry of lanthanide complexes?

Advanced Research Question
The 2-methyl group sterically hinders equatorial binding, favoring axial coordination to lanthanide ions. This leads to distinct architectures:

  • With Nd³⁺/La³⁺, planar β-diketonate coordination forms 2D networks.
  • With Eu³⁺, steric constraints from the methyl group result in dinuclear complexes.
    To validate, compare XRD data of methyl-substituted analogs with unsubstituted derivatives (e.g., 1-(pyridin-4-yl)butane-1,3-dione) and analyze bond angles using SHELXL refinement .

How should researchers address contradictions in structural data between computational predictions and experimental results?

Advanced Research Question
Discrepancies may arise from solvent effects or relativistic interactions in heavy-metal complexes. For example, density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) might predict tetrahedral coordination for Eu³⁺, but XRD reveals distorted octahedral geometry due to solvent (e.g., DMF) participation. Mitigate this by:

  • Including solvation models (e.g., COSMO) in computational workflows.
  • Comparing Hirshfeld surfaces (experimental vs. DFT-generated) to identify non-covalent interactions .

What strategies are effective for synthesizing fluorinated analogs of this compound?

Advanced Research Question
Fluorination at the diketone moiety (e.g., 4,4,4-trifluoro derivatives) enhances Lewis acidity for catalysis. Synthesize via:

  • Electrophilic fluorination : React the diketone with Selectfluor® in acetonitrile at 60°C.
  • Nucleophilic substitution : Replace hydroxyl groups with fluorine using DAST (diethylaminosulfur trifluoride).
    Characterize fluorinated products via ¹⁹F NMR (δ -70 to -80 ppm for CF₃ groups) and assess stability under inert atmospheres to prevent hydrolysis .

How can computational methods predict the electronic properties of this compound?

Advanced Research Question
Employ time-dependent DFT (TD-DFT) with the CAM-B3LYP functional to model UV-Vis absorption spectra. Key transitions include:

  • π→π* (pyridinyl ring) at ~270 nm.
  • n→π* (diketone) at ~320 nm.
    Compare with experimental spectra (in ethanol) and adjust solvent polarity parameters to improve accuracy. Use Multiwfn software to map frontier molecular orbitals (FMOs) and identify charge-transfer pathways .

What experimental designs validate the chemosensing potential of Eu³⁺ complexes for Hg²⁺ detection?

Advanced Research Question
Eu³⁺ complexes of this compound exhibit Hg²⁺-selective fluorescence enhancement via antenna effect modulation. Design experiments as follows:

  • Selectivity assay : Measure luminescence intensity in the presence of competing ions (e.g., Zn²⁺, Pb²⁺) at 1–100 μM concentrations.
  • Detection limit : Perform titration with Hg²⁺ (0.1–10 μM) and calculate via Stern-Volmer plots.
  • Mechanistic study : Use XPS to confirm Hg²⁺ binding to pyridinyl nitrogen and lifetime decay analysis to probe energy transfer efficiency .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(2-Methylpyridin-4-yl)butane-1,3-dione
Reactant of Route 2
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1-(2-Methylpyridin-4-yl)butane-1,3-dione

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